Glutaminylglycine
Overview
Description
Glutaminylglycine is a dipeptide formed from the amino acids glutamine and glycine. It is a small molecule with significant biochemical importance, particularly in the context of enzymatic reactions involving transglutaminases. These enzymes catalyze the formation of covalent bonds between glutamine residues and various amine donors, playing a crucial role in protein cross-linking and modification .
Mechanism of Action
Target of Action
Glutaminylglycine primarily targets transglutaminases (TGs) . TGs are a family of enzymes that catalyze the transfer of acyl groups and form covalent crosslinks between peptide-bound glutaminyl residues and amino groups . They are known for their ability to catalyze the formation of intra- and inter-molecular covalent bonds between proteins .
Mode of Action
This compound interacts with its target, TGs, through a process known as transamidation . This process leads to the synthesis of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues . Additionally, it also results in the transamidation of primary amines to glutamine residues, which can ultimately lead to protein polymerization .
Biochemical Pathways
This compound is involved in various biochemical pathways. It participates in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . It also plays a role in the glutamine metabolic pathway , which is critical for energy production and includes the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle .
Pharmacokinetics
It’s known that tgs, the primary targets of this compound, show ca2+ dependent characteristics and tend to retain activity at a high nacl concentration . This suggests that the bioavailability of this compound may be influenced by factors such as calcium ion concentration and salt concentration.
Result of Action
The result of this compound’s action is the formation of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues . This can lead to the polymerization of proteins . The transamidation of primary amines to glutamine residues is another significant outcome of this compound’s action .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the activity of TGs, the primary targets of this compound, is known to be dependent on calcium ion concentration and can be retained at high NaCl concentrations . Therefore, factors such as pH, temperature, and salt concentration may play a role in influencing the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glutaminylglycine can be synthesized through enzymatic methods using transglutaminases. One common approach involves the reaction of glutamine with glycine in the presence of transglutaminase, which facilitates the formation of the dipeptide bond . The reaction typically occurs under mild conditions, with optimal pH and temperature settings depending on the specific transglutaminase used. For instance, the reaction may be carried out at a pH of around 6.0 and a temperature of 37°C .
Industrial Production Methods
Industrial production of this compound often involves the use of microbial transglutaminases due to their high activity and stability. These enzymes are produced through fermentation processes using genetically engineered microorganisms. The resulting transglutaminase is then purified and used to catalyze the formation of this compound from its constituent amino acids .
Chemical Reactions Analysis
Types of Reactions
Glutaminylglycine primarily undergoes enzymatic reactions catalyzed by transglutaminases. These reactions include:
Transamidation: The transfer of an amine group to the γ-carboxamide group of glutamine residues.
Cross-linking: Formation of covalent bonds between glutamine and lysine residues in proteins.
Common Reagents and Conditions
The common reagents used in these reactions include:
Transglutaminase enzyme: Catalyzes the formation of covalent bonds.
Calcium ions: Often required as cofactors for transglutaminase activity.
Hydroxylamine: Used in assays to measure transglutaminase activity.
Major Products Formed
The major products formed from these reactions are cross-linked proteins and modified peptides, which have enhanced stability and altered functional properties .
Scientific Research Applications
Glutaminylglycine has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate in studies of transglutaminase activity and protein cross-linking
Biotechnology: Employed in the production of biocompatible materials and scaffolds for tissue engineering.
Food Industry: Utilized to improve the texture and stability of food products through protein cross-linking.
Comparison with Similar Compounds
Similar Compounds
Glutamylglycine: Another dipeptide formed from glutamic acid and glycine, with similar biochemical properties but different enzymatic reactivity.
Glutaminylalanine: A dipeptide formed from glutamine and alanine, used in similar biochemical studies.
Uniqueness
Glutaminylglycine is unique in its specific reactivity with transglutaminases, making it a valuable tool in studies of protein cross-linking and modification. Its ability to form stable covalent bonds with various amine donors distinguishes it from other dipeptides .
Properties
IUPAC Name |
2-[(2,5-diamino-5-oxopentanoyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-4(1-2-5(9)11)7(14)10-3-6(12)13/h4H,1-3,8H2,(H2,9,11)(H,10,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFZIKRIDLHOIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901394 | |
Record name | NoName_505 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-65-9 | |
Record name | NSC350592 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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